molecular formula C12H18O2 B124783 tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 154970-45-3

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B124783
M. Wt: 194.27 g/mol
InChI Key: BZBMBZJUNPMEBD-UHFFFAOYSA-N
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Description

“tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is an organic compound with the molecular formula C12H18O2 . It is also known by other names such as “5-Norbornene-2-carboxylic Acid tert-Butyl Ester” and "tert-Butyl Bicyclo [2.2.1]-5-heptene-2-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” can be represented by the InChI code InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 . The compound has a molecular weight of 194.27 g/mol .


Physical And Chemical Properties Analysis

“tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a clear liquid with a purity of >95.0% (GC). It has a specific gravity of 0.98 at 20/20°C . The compound’s other physical and chemical properties, such as its solubility, melting point, and refractive index, are not specified in the available resources.

Scientific Research Applications

Alicyclic Polymers for Photoresist Applications
Alicyclic polymers derived from tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been developed for use as photoresist materials in 193 nm lithography. These polymers display a range of glass transition temperatures and are soluble in common organic solvents. Their applications in lithography include formulations with acid functionality for improved adhesion and dissolution properties (Okoroanyanwu et al., 1998).

Characterization of Thermodynamic Properties
The thermodynamic properties of tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been studied, including ideal-gas enthalpies of formation and critical temperatures. These studies provide valuable data for understanding the compound's behavior under various conditions (Steele et al., 1996).

Synthesis and Polymerization Applications
This compound is involved in the synthesis of various polymers, including norbornene-containing ortho-quinone and its subsequent metathesis polymerization, highlighting its versatility in creating polymers with unique properties and potential applications (Safronova et al., 2012).

Role in Shape Memory Behavior of Polymers
Tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is used in the synthesis of side-chain liquid crystalline polymer networks, which exhibit shape memory properties triggered by dual transition temperatures. This illustrates its potential in developing materials with smart properties (Ahn et al., 2010).

Photoresist Polymer for 193-nm Photolithography
It has been utilized in synthesizing a photoresist polymer for 193-nm photolithography, demonstrating stability and effectiveness in microfabrication processes (Hwang & Jung, 1999).

Formation of Metal-Catalyzed Addition Polymers
The compound is integral to the formation of metal-catalyzed addition polymers, illustrating its significance in polymer chemistry and materials science (Kang & Sen, 2004).

Relevance in Photoreactive Polymers
Its derivatives have been used in the preparation of photoreactive polymers, which undergo changes in refractive index upon UV irradiation, indicating potential applications in optical technologies (Griesser et al., 2009).

Polymerization of Carboxyl-Containing Derivatives
Radical polymerization of derivatives of tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been explored for potential use as film-forming agents, further expanding its utility in material science (Mamedov & Qedirli, 2016).

properties

IUPAC Name

tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBMBZJUNPMEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170283-35-9
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170283-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70889026
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

154970-45-3
Record name 1,1-Dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=154970-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl 5-Norbornene-2-carboxylate
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Synthesis routes and methods I

Procedure details

In a reactor, 66 g of cyclopentadiene was first put and then mixed with 500 g of tetrahydrofuran. To the reactor, 128 g of t-butyl acrylate was added. Thereafter, these reactants were subjected to a reaction at a temperature of -30 to 60° C. for 10 hrs with stirring. After the completion of the reaction, the solvent was vaporized in vacuo by use of a rotary evaporator then vacuum distilled to produce the title compound: yield is 90%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

In a reactor, cyclopentadiene (66 g) and tetrahydrofuran solvent (500 g) were charged, and the mixture was stirred homogeneously. To the reaction mixture, tert-butyl acrylate (128 g) was added, and the resultant mixture was stirred at a temperature between −30° C. and 60° C. for about 10 hours to carry out the reaction. When the reaction was completed, the solvent was removed by using a rotary evaporator, and the residue was distilled under reduced pressure to obtain 176 g (yield: 90%) of tert-butyl 5-norbornene-2-carboxylate represented by chemical formula VIIa.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Cyclopentadiene (66 g) and 154 g of t-butyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent and excess t-butyl acrylate were removed in rotary evaporator. The residue was distilled under reduced pressure to obtain 150 g of t-butyl 5-norbornene- 2-carboxylate as a mixture of endo and exo (yield: 68%). NMR spectral data of the resulting compound (19) is shown in FIG. 2.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Houlihan, A Romano, D Rentkiewicz… - Journal of …, 2003 - jstage.jst.go.jp
As part of a new generation of more transparent 157 nm resist platforms we are developing, a novel resist system is described that has higher transparency and contrast than AZ® FX …
Number of citations: 16 www.jstage.jst.go.jp
FM Houlihan, AR Romano… - Advances in Resist …, 2003 - spiedigitallibrary.org
As part of a new generation of more transparent 157 nm resist platforms we are developing, a novel resist system is described that has higher transparency and contrast than AZ FX …
Number of citations: 1 www.spiedigitallibrary.org
I SEMATECH - academia.edu
As part of a new generation of more transparent 157 nm resist platforms we are developing, a novel resist system is described that has higher transparency and contrast than AZ® FX™ …
Number of citations: 3 www.academia.edu
JV Crivello, SY Shim - Chemistry of materials, 1996 - ACS Publications
Two novel series of electron-beam photoresists possessing high sensitivity and contrast have been developed based on chemical amplification chemistry. The amplification process …
Number of citations: 44 pubs.acs.org
FM Houlihan, TI Wallow, O Nalamasu… - …, 1997 - ACS Publications
A series of novel cycloolefin−maleic anhydride copolymers have been prepared and evaluated for 193 nm imaging applications. Free radical induced copolymerization of norbornene …
Number of citations: 46 pubs.acs.org
DP Sanders, EF Connor, RH Grubbs, RJ Hung… - …, 2003 - ACS Publications
Fluorinated tricyclo[4.2.1.0 ]non-7-ene-3-carboxylic acid esters are shown to undergo metal-catalyzed addition polymerization. The resulting homopolymers are transparent at 157 nm …
Number of citations: 66 pubs.acs.org
HV Tran, RJ Hung, T Chiba, S Yamada… - …, 2002 - ACS Publications
Three metal-catalyzed vinyl addition copolymers derived from partially fluorinated norbornenes and tricyclononenes have been synthesized and evaluated for use in formulating …
Number of citations: 81 pubs.acs.org
KW Patterson - 2000 - search.proquest.com
A series of alicyclic polymers was designed and synthesized for use in 193 nm photoresists. When incorporated into photoresists, polymers containing these alicyclic units are capable …
Number of citations: 2 search.proquest.com
FM Houlihan, R Sakamuri, AR Romano… - Advances in Resist …, 2003 - spiedigitallibrary.org
A statistical design of experiments for the post-applied bake and post-exposure bake temperatures for two types of resists, the commercial formulation AZ FX 1000P and an experimental …
Number of citations: 1 www.spiedigitallibrary.org
BP Osborn - 2004 - search.proquest.com
The design of 157 nm materials for photolithography presented many challenges, stemming from the inherently strong absorbance of the majority of organic compounds in the vacuum …
Number of citations: 1 search.proquest.com

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